![molecular formula C25H19ClN2O3 B290538 N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "NCL-1" and belongs to the class of benzamides.
科学的研究の応用
NCL-1 has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, NCL-1 has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of NCL-1 is not fully understood. However, it has been suggested that it works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been shown to have anticancer and neuroprotective effects.
Biochemical and Physiological Effects:
NCL-1 has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using NCL-1 in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition without the potential confounding effects of other compounds. However, one limitation is that NCL-1 is relatively new, and its effects in vivo have not been extensively studied.
将来の方向性
There are several potential future directions for research on NCL-1. One area of focus could be on developing more potent derivatives of NCL-1 that have improved pharmacokinetic properties. Additionally, further studies could be conducted to investigate the effects of NCL-1 in vivo and to better understand its mechanism of action. Finally, NCL-1 could be studied in combination with other compounds to determine if it has synergistic effects.
合成法
NCL-1 can be synthesized using a multi-step process that involves the coupling of 2-chlorobenzoyl chloride with 1-naphthol in the presence of a base such as triethylamine. The resulting product is then reacted with N-(2-aminoethyl)-4-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield NCL-1.
特性
分子式 |
C25H19ClN2O3 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-4-[(2-naphthalen-1-yloxyacetyl)amino]benzamide |
InChI |
InChI=1S/C25H19ClN2O3/c26-21-9-3-4-10-22(21)28-25(30)18-12-14-19(15-13-18)27-24(29)16-31-23-11-5-7-17-6-1-2-8-20(17)23/h1-15H,16H2,(H,27,29)(H,28,30) |
InChIキー |
PBWXDTYPBPQGTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



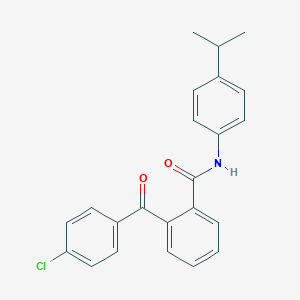
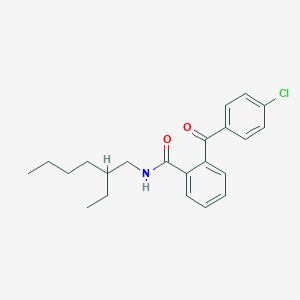
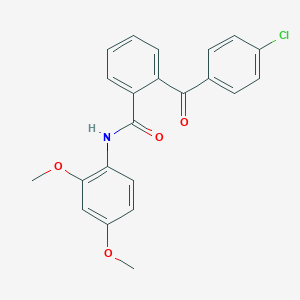

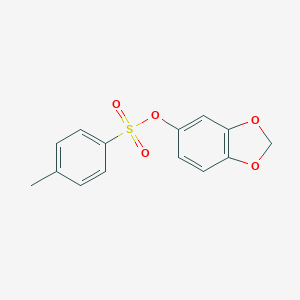
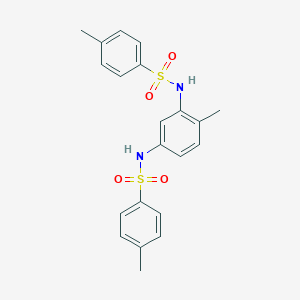
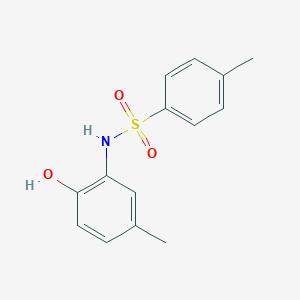
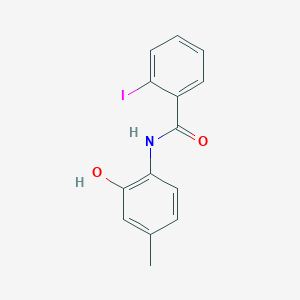
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide](/img/structure/B290474.png)
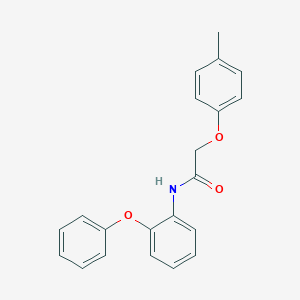
![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)